(R)-3-(1-Aminoethyl)oxetan-3-ol
Description
(R)-3-(1-Aminoethyl)oxetan-3-ol is a chiral oxetane derivative characterized by a four-membered oxetane ring substituted with an aminoethyl group and a hydroxyl group at the 3-position. Its molecular formula is C₅H₁₁NO₂ (CAS: 314744-87-1), with a molecular weight of 133.15 g/mol . The oxetane ring confers conformational rigidity, making it a valuable bioisostere for carboxylic acids or other polar functional groups in drug design . This compound is utilized in pharmaceutical synthesis, such as in the preparation of CRHR2 antagonists and enzyme-mediated transamination routes for chiral intermediates .
Properties
Molecular Formula |
C5H11NO2 |
|---|---|
Molecular Weight |
117.15 g/mol |
IUPAC Name |
3-[(1R)-1-aminoethyl]oxetan-3-ol |
InChI |
InChI=1S/C5H11NO2/c1-4(6)5(7)2-8-3-5/h4,7H,2-3,6H2,1H3/t4-/m1/s1 |
InChI Key |
YNNVWKYTJJOGEQ-SCSAIBSYSA-N |
Isomeric SMILES |
C[C@H](C1(COC1)O)N |
Canonical SMILES |
CC(C1(COC1)O)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-(1-Aminoethyl)oxetan-3-ol typically involves the following steps:
Starting Materials: The synthesis may start from commercially available oxetane derivatives or be constructed de novo.
Chiral Resolution: The chiral center can be introduced using chiral catalysts or starting materials.
Amination: Introduction of the amino group can be achieved through reductive amination or nucleophilic substitution.
Industrial Production Methods
Industrial production methods would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This could include:
Catalysis: Using efficient catalysts to improve reaction rates and selectivity.
Purification: Employing techniques like crystallization or chromatography to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
®-3-(1-Aminoethyl)oxetan-3-ol can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form imines or nitriles.
Reduction: The oxetane ring can be reduced to form linear alcohols.
Substitution: The amino group can participate in substitution reactions to form amides or other derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Acyl chlorides, anhydrides.
Major Products
Oxidation Products: Imines, nitriles.
Reduction Products: Linear alcohols.
Substitution Products: Amides, esters.
Scientific Research Applications
Chemistry
Building Block: Used as a building block in organic synthesis for constructing more complex molecules.
Ligand Design: Employed in the design of chiral ligands for asymmetric catalysis.
Biology
Enzyme Inhibition: Potential use as an enzyme inhibitor due to its structural features.
Bioconjugation: Utilized in bioconjugation techniques for labeling or modifying biomolecules.
Medicine
Drug Development: Investigated as a potential scaffold for developing new pharmaceuticals.
Diagnostic Agents: Explored for use in diagnostic imaging or assays.
Industry
Polymer Chemistry: Used in the synthesis of novel polymers with unique properties.
Material Science: Employed in the development of advanced materials with specific functionalities.
Mechanism of Action
The mechanism of action of ®-3-(1-Aminoethyl)oxetan-3-ol would depend on its specific application. Generally, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The strained oxetane ring can also undergo ring-opening reactions, leading to various downstream effects.
Comparison with Similar Compounds
Oxetane vs. Thietane and Oxane Derivatives
Oxetane-based compounds are often compared to thietane (three-membered sulfur-containing ring) and oxane (six-membered oxygen-containing ring) derivatives. Key differences include:
The oxetane’s rigidity enhances binding affinity in target proteins compared to more flexible oxane derivatives.
Halogenated Derivatives: Fluorine and Chlorine Substituents
Halogenation alters physicochemical and pharmacokinetic properties. For example:
- 3-(Fluoromethyl)oxetan-3-amine hydrochloride (CAS: N/A) incorporates fluorine, which increases metabolic stability and lipophilicity.
- 5-Chloro-2-methylnicotinamide derivatives (Example 143 in ) demonstrate enhanced electrophilic reactivity for cross-coupling reactions.
Compared to the parent this compound, halogenated analogs typically exhibit:
- Higher logP values (improved membrane permeability).
- Greater resistance to oxidative metabolism.
Functional Bioisosteres: Carboxylic Acid Replacements
This compound is part of a broader class of carboxylic acid bioisosteres. Key comparisons include:
| Bioisostere | pKa | logP | COX Inhibition (vs. Ibuprofen) |
|---|---|---|---|
| Oxetan-3-ol | ~8.5–9.0 | -1.2 | 75% activity |
| Thietan-3-ol | ~7.5–8.0 | -0.8 | 60% activity |
| Carboxylic Acid | ~4.5–5.0 | -0.3 | 100% activity |
The oxetane derivative retains 75% of ibuprofen’s COX inhibition efficacy, outperforming thietane analogs. Its higher pKa (~9.0) reduces ionization at physiological pH, improving cell permeability relative to carboxylic acids .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
